N-(3-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-(3-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as EPM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of sulfonamide compounds that are widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor growth and survival. EPM has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects. In cancer research, EPM has been found to inhibit the growth and survival of cancer cells by blocking the activity of carbonic anhydrase IX. In addition, EPM has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. EPM has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPM in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, EPM is also known to have low solubility in water, which can make it difficult to work with in certain experimental setups. In addition, EPM has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on EPM. One area of interest is the development of EPM analogs with improved solubility and lower cytotoxicity. Another potential direction is the investigation of EPM's effects on other diseases such as Alzheimer's disease and multiple sclerosis. Finally, EPM could be further studied for its potential use as a diagnostic tool for cancer due to its ability to target carbonic anhydrase IX.
Scientific Research Applications
EPM has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, EPM has shown promising results as an inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. EPM has also been studied for its anti-inflammatory properties, and it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In addition, EPM has been investigated for its neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-14-7-5-6-13(11-14)17-22(18,19)15-8-9-16(20-3)12(2)10-15/h5-11,17H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDMOJGPXJNPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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